
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as CPN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPN is a synthetic compound that belongs to the class of chromene derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is not fully understood, but it has been proposed that it works by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, reduction of reactive oxygen species (ROS) production, and induction of apoptosis in cancer cells. It has also been shown to possess antimicrobial and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, its low solubility in water and limited stability in solution can pose challenges in some experiments.
Direcciones Futuras
There are several future directions for research on 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, the development of new synthetic methods for 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide and its derivatives could lead to the discovery of more potent and selective compounds for drug development.
Métodos De Síntesis
The synthesis of 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide involves a multi-step process that starts with the reaction of 4-phenoxyphenol with 2-chloroacetyl chloride to form 4-phenoxyphenyl-2-chloroacetate. The intermediate is then reacted with 6-chloro-2-hydroxychromone in the presence of triethylamine and acetic anhydride to form 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Propiedades
IUPAC Name |
6-chloro-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4/c23-15-6-11-20-14(12-15)13-19(22(26)28-20)21(25)24-16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWTMMGXFNVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2930115.png)
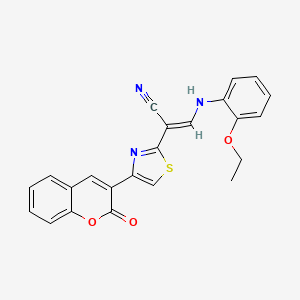
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]propanamide](/img/structure/B2930118.png)
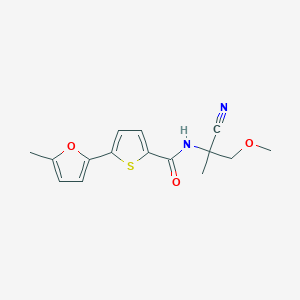


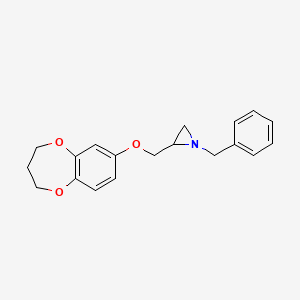
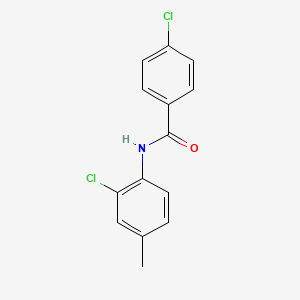

![5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2930131.png)

![6-(3-Chlorophenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930135.png)
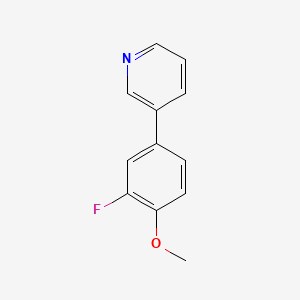
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)